molecular formula C16H17NO2S B2767015 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(phenyl)methanone CAS No. 1795302-74-7

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(phenyl)methanone

Cat. No.: B2767015
CAS No.: 1795302-74-7
M. Wt: 287.38
InChI Key: LEUDZYDDCMFHKT-UHFFFAOYSA-N
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Description

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(phenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiazepanes and has a furan-2-yl and phenyl group attached to it.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Furan-2-yl(phenyl)methanol derivatives were used in the aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, catalyzed by In(OTf)3, to produce 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives with good yields, high selectivity, and short reaction times (B. Reddy et al., 2012). This method highlights the efficient synthesis of complex structures from simpler furan-2-yl(phenyl)methanol derivatives.
  • Another study utilized phosphomolybdic acid as a solid acid catalyst for the aza-Piancatelli rearrangement, demonstrating an efficient pathway to trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol and aryl amines (B. Reddy et al., 2012).

Biological Activities and Potential Therapeutic Applications

  • A series of novel furan-2-yl(phenyl)methanone derivatives were synthesized and screened for in vitro protein tyrosine kinase inhibitory activity. Some derivatives showed promising activity, comparable or superior to genistein, a known positive reference compound. This study suggests potential therapeutic applications for furan-2-yl(phenyl)methanone derivatives in diseases where protein tyrosine kinases play a crucial role (Feilang Zheng et al., 2011).
  • The synthesis of new furan-2-yl(phenyl)methanones and their inhibitory effects on vascular smooth muscle cells (VSMC) proliferation were explored. This research indicates the potential of these compounds in treating conditions associated with abnormal VSMC proliferation, such as atherosclerosis (Li Qing-shan, 2011).

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-16(13-5-2-1-3-6-13)17-9-8-15(20-12-10-17)14-7-4-11-19-14/h1-7,11,15H,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUDZYDDCMFHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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